2,7-Phenanthrenediol, 3,4,6-trimethoxy-

CDK1/cyclin B inhibition phenanthrene cytotoxicity cell cycle kinase

2,7-Phenanthrenediol, 3,4,6-trimethoxy- (CAS 39499-89-3), also referred to as 3,4,6-trimethoxyphenanthrene-2,7-diol or 2,7-dihydroxy-3,4,6-trimethoxyphenanthrene, is a fully aromatic monomeric phenanthrene belonging to the phenanthrol subclass of benzenoids. With a molecular formula of C₁₇H₁₆O₅ and a molecular weight of 300.30 g/mol, it bears two hydroxyl groups at positions 2 and 7 and three methoxy substituents at positions 3, 4, and 6 on the phenanthrene core.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
CAS No. 39499-89-3
Cat. No. B14080129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Phenanthrenediol, 3,4,6-trimethoxy-
CAS39499-89-3
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CC3=CC(=C(C(=C3C2=C1)OC)OC)O)O
InChIInChI=1S/C17H16O5/c1-20-14-8-11-9(6-12(14)18)4-5-10-7-13(19)16(21-2)17(22-3)15(10)11/h4-8,18-19H,1-3H3
InChIKeyXGYYXBDYFNKQER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Phenanthrenediol, 3,4,6-trimethoxy- (CAS 39499-89-3): Sourcing and Baseline Characterization Guide


2,7-Phenanthrenediol, 3,4,6-trimethoxy- (CAS 39499-89-3), also referred to as 3,4,6-trimethoxyphenanthrene-2,7-diol or 2,7-dihydroxy-3,4,6-trimethoxyphenanthrene, is a fully aromatic monomeric phenanthrene belonging to the phenanthrol subclass of benzenoids . With a molecular formula of C₁₇H₁₆O₅ and a molecular weight of 300.30 g/mol, it bears two hydroxyl groups at positions 2 and 7 and three methoxy substituents at positions 3, 4, and 6 on the phenanthrene core . The compound has been isolated from multiple plant species across the Orchidaceae and Combretaceae families, including Appendicula reflexa, Aerides falcata, Dendrobium amplum, and Combretum psidioides, and is catalogued in authoritative natural product databases under PubChem CID 356766, ChEMBL CHEMBL3910669, and KNApSAcK C00015257 .

Why Generic Substitution of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- (CAS 39499-89-3) with In-Class Phenanthrenes Fails


Monomeric phenanthrene diols are not functionally interchangeable despite sharing a common aromatic scaffold. Even subtle variations in methoxy/hydroxyl substitution patterns produce divergent target engagement profiles. For example, while this compound exhibits potent CDK1/cyclin B inhibition (IC₅₀ = 0.2 μM), its co-isolated analog nudol primarily targets MMP-2/MMP-9 (Kᵢ = 988.9 nM and 1.76 μM, respectively), and coelonin acts via NF-κB pathway modulation rather than CDK inhibition . Similarly, in anti-neuroinflammatory assays, the same compound achieves an IC₅₀ of 2.47 μM against NO production in LPS-induced BV2 microglia, while closely related phenanthrenes such as 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene and agrostonin exhibit distinct potency and cytokine suppression profiles . Substituting this compound with a generic phenanthrene diol without verifying the specific substitution pattern risks selecting a molecule with fundamentally different biological activity, potency rank order, and synthetic utility.

Quantitative Differentiation Evidence for 2,7-Phenanthrenediol, 3,4,6-trimethoxy- (CAS 39499-89-3) vs. Analogues and Alternatives


CDK1/Cyclin B Inhibition: Direct Head-to-Head Comparison with 3,4,6,7-Tetramethoxyphenanthrene-2,8-diol

In a direct head-to-head comparison from the same study, 3,4,6-trimethoxyphenanthrene-2,7-diol (compound 3) inhibited CDK1/cyclin B with an IC₅₀ of 0.2 μM, compared to an IC₅₀ of 0.07 μM for the co-isolated new phenanthrene 3,4,6,7-tetramethoxyphenanthrene-2,8-diol (compound 1). Both compounds also showed moderate cytotoxic activities against KB, MCF7, and K562 cell lines .

CDK1/cyclin B inhibition phenanthrene cytotoxicity cell cycle kinase

Anti-Neuroinflammatory Activity: Superior Potency vs. Minocycline Positive Control in LPS-Induced BV2 Microglia

In an LPS-induced BV2 microglia NO inhibition model, 2,7-dihydroxy-3,4,6-trimethoxyphenanthrene exhibited an IC₅₀ of 2.47 ± 0.73 μM, demonstrating superior potency to the clinical neuroinflammatory modulator minocycline (IC₅₀ = 3.41 ± 0.30 μM). Among the ten compounds isolated from Aerides falcata and tested in the same assay, this compound ranked third in potency behind aerifalcatin (IC₅₀ = 0.87 ± 0.45 μM) and syringaresinol (IC₅₀ = 1.40 ± 0.17 μM), and was comparable to agrostonin (IC₅₀ = 2.55 ± 0.32 μM). It also significantly reduced pro-inflammatory cytokines TNF-α and IL-6 in activated microglia in a dose-dependent manner .

anti-neuroinflammatory BV2 microglia NO inhibition

Established Synthetic Intermediate in the Total Synthesis of Combretastatin C-1

3,4,6-Trimethoxyphenanthrene-2,7-diol (CAS 39499-89-3) is a documented intermediate in the total synthesis of combretastatin C-1, a potent cell growth inhibitory phenanthraquinone (PS ED₅₀ = 2.2 μg/mL) isolated from Combretum caffrum. The synthetic route via this intermediate was described as practical and efficient by Singh and Pettit, with related intermediates achieving yields of ~99% . In contrast, co-isolated phenanthrenes such as nudol, coelonin, and 6-methoxycoelonin lack a defined role in any validated total synthesis pathway to a bioactive natural product.

total synthesis combretastatin C-1 phenanthraquinone precursor

Predicted ADMET Profile: High Oral Bioavailability Potential with Low CYP450 Interaction Risk

In silico ADMET profiling via admetSAR 2 predicts that 2,7-Phenanthrenediol, 3,4,6-trimethoxy- has a high probability of human intestinal absorption (98.80%), positive Caco-2 permeability (89.16%), and favorable predicted oral bioavailability (67.14%). The compound is predicted to have a low blood-brain barrier penetration probability (65.00% negative), and shows low predicted inhibition across major CYP450 isoforms: CYP3A4 inhibition probability 78.56% negative, CYP2C9 inhibition 86.95% negative, CYP2C19 inhibition 60.87% negative, and CYP2D6 inhibition 81.56% negative . While these are computational predictions requiring experimental validation, the profile contrasts with the more extensively methoxylated analog 3,4,6,7-tetramethoxyphenanthrene-2,8-diol, for which parallel ADMET predictions are not available, limiting direct procurement decision-making for the comparator.

ADMET prediction oral bioavailability drug-likeness

Multi-Species Natural Occurrence Supporting Dereplication and Sourcing Diversity

This compound has been reported from at least seven plant species spanning the Orchidaceae (Appendicula reflexa, Aerides falcata, Dendrobium amplum, Bulbophyllum reptans, Bulbophyllum vaginatum, Cymbidium finlaysonianum) and Combretaceae (Combretum psidioides) families . In contrast, the structurally closest fully aromatic comparator, 3,4,6,7-tetramethoxyphenanthrene-2,8-diol, has only been reported from Appendicula reflexa as a new compound . The broader natural distribution of the target compound across phylogenetically diverse species increases the likelihood of commercial availability from multiple natural product suppliers and facilitates dereplication workflows where the compound serves as a known chemotaxonomic marker.

natural product dereplication phytochemical sourcing chemotaxonomy

Recommended Application Scenarios for 2,7-Phenanthrenediol, 3,4,6-trimethoxy- (CAS 39499-89-3) Based on Quantitative Evidence


CDK1/Cyclin B Inhibitor Reference Compound for Phenanthrene SAR Campaigns

With a confirmed CDK1/cyclin B IC₅₀ of 0.2 μM, this compound serves as a reference point for structure-activity relationship studies exploring how variations in phenanthrene methoxylation patterns modulate cyclin-dependent kinase inhibition. The 2.86-fold potency difference relative to the tetramethoxy analog (IC₅₀ = 0.07 μM) provides a quantitative SAR anchor for optimizing substituent effects on the phenanthrene core .

Non-Stilbenoid Anti-Neuroinflammatory Lead Scaffold for CNS Drug Discovery

The compound's IC₅₀ of 2.47 ± 0.73 μM against NO production in LPS-induced BV2 microglia, surpassing the clinical control minocycline (IC₅₀ = 3.41 ± 0.30 μM), positions it as a non-stilbenoid phenanthrene scaffold for CNS drug discovery programs targeting neuroinflammation. Its demonstrated dose-dependent suppression of TNF-α and IL-6 further supports its candidacy for hit-to-lead optimization .

Key Synthetic Intermediate for Combretastatin C-1 Analog Programs

As a documented intermediate in the total synthesis of combretastatin C-1—a phenanthraquinone with potent cell growth inhibitory activity (PS ED₅₀ = 2.2 μg/mL)—this compound is a strategic procurement item for medicinal chemistry teams pursuing combretastatin-derived anticancer agents or developing oxidative phenanthrene-to-quinone methodologies .

Dereplication Standard and Chemotaxonomic Marker for Phenanthrene Natural Product Research

With confirmed occurrence across at least seven plant species in the Orchidaceae and Combretaceae families, this compound is suitable as a dereplication standard in LC-MS-based natural product screening workflows. Its broader natural distribution compared to rarer phenanthrene congeners enhances its value as a chemotaxonomic marker, reducing the risk of supply chain disruption for routine analytical use .

Quote Request

Request a Quote for 2,7-Phenanthrenediol, 3,4,6-trimethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.